(2R,3R)-2-Phenylpyrrolidin-3-ol
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(2R,3R)-2-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-9-6-7-11-10(9)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-/m1/s1 |
InChI Key |
HSZMIBUQZHPGSX-NXEZZACHSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)C2=CC=CC=C2 |
Canonical SMILES |
C1CNC(C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(2R,3R)-2-phenylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the Mukaiyama crossed aldol reaction between the silyl enol ether of S-ethyl 2-phenylethanethioate and simple aldehydes such as 2-chloroacetaldehyde or acetaldehyde . The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to ensure the desired stereoselectivity.
Chemical Reactions Analysis
rac-(2R,3R)-2-phenylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
rac-(2R,3R)-2-phenylpyrrolidin-3-ol has several applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its effects on various biological pathways and molecular targets. Additionally, the compound is used in the development of new materials and industrial processes due to its unique structural characteristics.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereochemical Variations
- (3R)-1-(2-Phenylethyl)pyrrolidin-3-ol (1b) : A related antiviral compound () with a phenylethyl substituent at the 1-position and R-configuration at the 3-hydroxyl. The (2R,3R)-2-Phenylpyrrolidin-3-ol lacks the 1-phenylethyl group, which may reduce steric hindrance and alter binding to viral targets .
- (2R,3R,4S)-2,4-Diphenylpyrrolidin-3-ol: This derivative () has an additional phenyl group at the 4-position.
Functional Group Modifications
- (2R,3R)-1-Ethyl-6-oxo-2-o-tolyl-piperidine-3-carboxylic acid : A piperidine analog () with a carboxylic acid group instead of a hydroxyl. The carboxylic acid increases acidity (pKa ~4-5) and hydrogen-bonding capacity, contrasting with the hydroxyl group’s milder polarity (pKa ~10-12) .
- (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride: This compound () features a hydroxymethyl group and a methylated nitrogen. The hydrochloride salt improves aqueous solubility, a property absent in the non-ionic target compound .
Substituted Aryl Groups
- (R)-2-(2,5-Difluorophenyl)pyrrolidine: A key intermediate in TRK inhibitors (). Fluorine substituents enhance metabolic stability and binding affinity compared to the non-fluorinated phenyl group in (2R,3R)-2-Phenylpyrrolidin-3-ol .
- 3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol : This derivative () incorporates a dihydrobenzofuran-ethyl chain, increasing lipophilicity (LogP ~2.5 vs. ~1.8 for the target compound), which may improve blood-brain barrier penetration .
Structural and Functional Comparison Table
Key Research Findings
- Stereochemical Impact : The R-configuration at both the 2- and 3-positions in (2R,3R)-2-Phenylpyrrolidin-3-ol is critical for maintaining a rigid conformation, as seen in analogs like 1b, where stereochemistry governs antiviral activity .
- Substituent Effects : Fluorination () or extended aryl groups () improve target binding and pharmacokinetics compared to the simpler phenyl group in the target compound .
- Functionalization Potential: The hydroxyl group at the 3-position allows for derivatization into phosphonates () or salts (), enabling tunable physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
